molecular formula C30H37NO9 B1168055 Scutebata F CAS No. 1207181-62-1

Scutebata F

Cat. No.: B1168055
CAS No.: 1207181-62-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Scutebata F involves microbial transformation using Streptomyces species. This biotransformation process is advantageous as it allows for regioselective and stereoselective introduction of functional groups under mild conditions . The reactions involved include hydroxylation, acetylation, and deacetylation, leading to the formation of various metabolites .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from Scutellaria barbata. The plant material is subjected to ethanol extraction, followed by chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Scutebata F undergoes several types of chemical reactions, including:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Acetylation: Addition of acetyl groups.

    Deacetylation: Removal of acetyl groups.

Common Reagents and Conditions

The microbial transformation of this compound involves the use of Streptomyces species under controlled conditions. The reactions are typically carried out in aqueous media at ambient temperatures, making the process environmentally friendly .

Major Products Formed

The major products formed from the reactions of this compound include various hydroxylated and acetylated derivatives. These derivatives exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Scutebata F has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Scutebata F involves the induction of apoptosis in cancer cells. It achieves this by down-regulating pro-survival proteins, such as Inhibitors of Apoptosis (IAPs), thereby releasing the molecular brakes on apoptosis . This leads to the selective cytotoxicity of this compound against cancer cells.

Properties

IUPAC Name

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO9/c1-17-9-10-21(39-26(35)20-8-7-13-31-15-20)23-27(4)11-12-30(14-22(34)36-16-30)40-29(27,6)25(38-19(3)33)24(28(17,23)5)37-18(2)32/h7-9,13,15,21,23-25H,10-12,14,16H2,1-6H3/t21-,23-,24+,25+,27-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJGRPGPCIYGRC-LZUUMNQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316848
Record name Scutebarbatine F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207181-62-1
Record name Scutebarbatine F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207181-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutebarbatine F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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